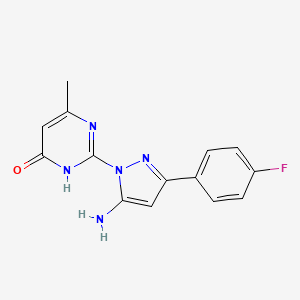
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンは、ピラゾール環とピリミジン環の両方を含む複素環式化合物です。
準備方法
合成経路と反応条件
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンの合成は、通常、市販の前駆体から始まる多段階反応を含みます。一般的な経路の1つは、ピラゾール環の形成に続き、ピリミジン環が構築されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。
工業生産方法
この化合物の工業生産方法には、バッチ式または連続フロー反応器を使用した大規模合成が含まれる場合があります。方法の選択は、コスト、効率、環境への影響などの要因に依存します。反応条件と精製プロセスの最適化は、工業規模の生産に不可欠です。
化学反応の分析
反応の種類
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
置換: この化合物は、使用される試薬と条件に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤または求電子剤が置換反応に使用されます。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、特定の反応経路と条件に依存します。たとえば、酸化によって酸化物が得られる場合がありますが、置換反応によって分子に新しい官能基を導入することができます。
科学研究への応用
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンは、いくつかの科学研究に応用されています。
化学: これは、より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性を研究されています。
医学: さまざまな病気の治療薬としての可能性を探求するために、研究が進められています。
産業: この化合物は、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。これらの相互作用は、酵素の阻害やシグナル伝達経路の調節など、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムを解明し、関与する分子標的を特定するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール
- 6-メチルピリミジン-4(3H)-オン
独自性
2-(5-アミノ-3-(4-フルオロフェニル)-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンは、ピラゾール環とピリミジン環を組み合わせたことで、特定の化学的および生物学的特性を付与しています。この構造上の独自性は、研究や産業におけるさまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
- 6-Methylpyrimidin-4(3H)-one
Uniqueness
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combined pyrazole and pyrimidine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H12FN5O |
|---|---|
分子量 |
285.28 g/mol |
IUPAC名 |
2-[5-amino-3-(4-fluorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21) |
InChIキー |
GAOCSKHSFLFNGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)


![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)







